molecular formula C4H9Br2N B3022162 Bis(2-bromoethyl)amine CAS No. 3890-99-1

Bis(2-bromoethyl)amine

Cat. No. B3022162
Key on ui cas rn: 3890-99-1
M. Wt: 230.93 g/mol
InChI Key: GVLQQPDTOWRBRC-UHFFFAOYSA-N
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Patent
US04064245

Procedure details

To a solution of 62.4 parts of bis-(β-bromoethyl)amine dihybromide in 160 parts of methanol there were added 37 parts of para-phenoxyaniline. The mixture was refluxed for 10 hours. 10.6 parts of Na2CO3 were then added and the reaction mixture was refluxed for a further 10 hours. After cooling, the precipitate was filtered off, washed with 80 parts of methanol and dried.
[Compound]
Name
62.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]Br.[O:8]([C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C([O-])([O-])=O.[Na+].[Na+]>CO>[O:8]([C:15]1[CH:16]=[CH:17][C:18]([N:19]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[CH:20][CH:21]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
62.4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCNCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for a further 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with 80 parts of methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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